molecular formula C20H26N6O B14919691 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14919691
M. Wt: 366.5 g/mol
InChI Key: IWNQRVQQKQWCHV-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a cyclopenta[c]pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the benzimidazole ring with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Cyclization to Form the Cyclopenta[c]pyrazole Ring: This step can be carried out by reacting the intermediate with a suitable dicarbonyl compound under reflux conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific structural features, including the fused benzimidazole and cyclopenta[c]pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H26N6O/c1-13-21-17-12-14(8-9-18(17)26(13)11-5-10-25(2)3)22-20(27)19-15-6-4-7-16(15)23-24-19/h8-9,12H,4-7,10-11H2,1-3H3,(H,22,27)(H,23,24)

InChI Key

IWNQRVQQKQWCHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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